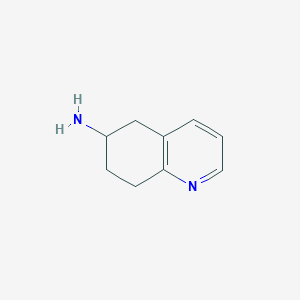
5,6,7,8-Tetrahydroquinolin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydroquinolin-6-amine is a chemical compound with the molecular formula C9H12N2 . It is used in proteomics research .
Molecular Structure Analysis
The molecular weight of 5,6,7,8-Tetrahydroquinolin-6-amine is 148.21 . The InChI code for the compound is 1S/C9H12N2.2ClH/c10-8-3-4-9-7 (6-8)2-1-5-11-9;;/h1-2,5,8H,3-4,6,10H2;2*1H .Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydroquinolin-6-amine has a molecular weight of 148.20498 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Enzymatic Resolution and Synthesis
A notable application of 5,6,7,8-tetrahydroquinolin-6-amine in scientific research is its enzymatic resolution. Crawford et al. (2007) described a spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline using Candida antarctica Lipase B, highlighting a method for isolating enantiomerically enriched compounds, which is valuable in medicinal chemistry for creating drugs with specific stereochemical configurations (Crawford, Skerlj, & Bridger, 2007).
Chemical Synthesis and Medicinal Chemistry
Tetrahydroquinoline derivatives have been explored for their potential as 5-HT2C receptor agonists, offering insights into the development of new therapeutic agents. Schrader et al. (2016) synthesized tetrahydroquinoline-based tricyclic amines, optimizing their structure for potency and selectivity, which could lead to new treatments for disorders related to this receptor (Schrader et al., 2016).
Catalytic Hydrogenation Techniques
Skupinska et al. (2002) developed a method to prepare amino-substituted tetrahydroquinolines via catalytic hydrogenation, followed by acetamide hydrolysis. This technique provides a pathway for synthesizing derivatives with potential pharmacological applications, demonstrating the chemical versatility of tetrahydroquinoline compounds (Skupinska, McEachern, Skerlj, & Bridger, 2002).
Multicomponent Reactions for Compound Synthesis
Wan et al. (2011) presented a one-pot synthesis method for N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles using basic ionic liquid, illustrating the efficiency of multicomponent reactions (MCRs) in constructing complex molecules with significant yields. Such methodologies enhance the toolbox for synthetic organic chemistry, particularly in the rapid construction of compounds with potential biological activity (Wan et al., 2011).
Analytical Chemistry Applications
In analytical chemistry, the derivatization of amine-containing compounds for analysis via liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) has been explored. Boughton et al. (2011) discussed the derivatization of primary and secondary amines, including methods that involve 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, showcasing the utility of tetrahydroquinoline derivatives in facilitating the identification and quantification of a wide array of biologically relevant molecules (Boughton et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
特性
IUPAC Name |
5,6,7,8-tetrahydroquinolin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-2,5,8H,3-4,6,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNCLWIIGMLHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinolin-6-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

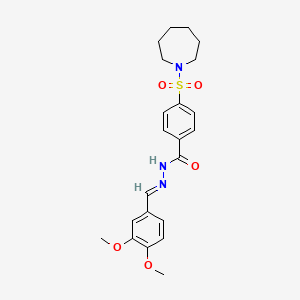
![N-[3-(Difluoromethoxy)-5-fluorophenyl]prop-2-enamide](/img/structure/B2479463.png)
![3-[1-(2-Ethoxyethyl)-2-(4-fluorophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2479464.png)
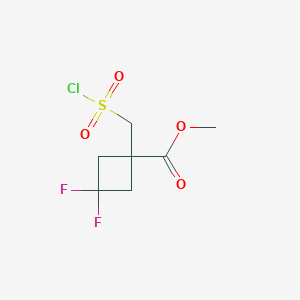
![1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B2479470.png)
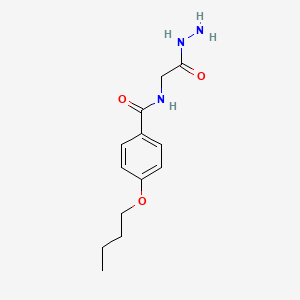
![N-(4-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2479472.png)
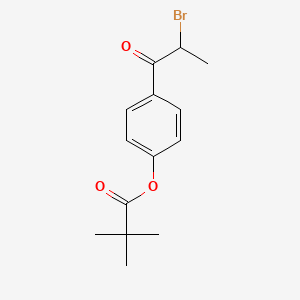
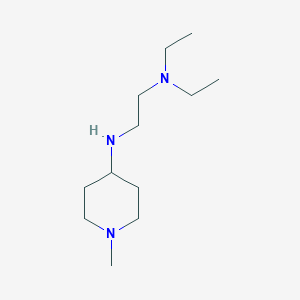
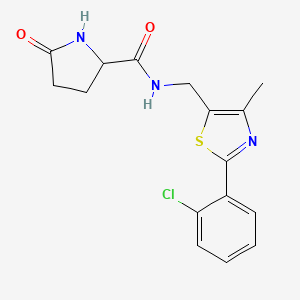
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2479476.png)
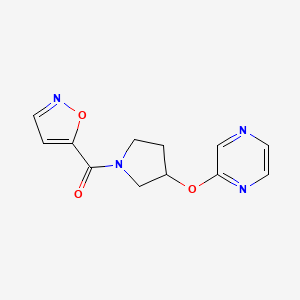
![6-(3,3-Diphenylpropyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2479479.png)
![Methyl 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetate;hydrochloride](/img/structure/B2479483.png)